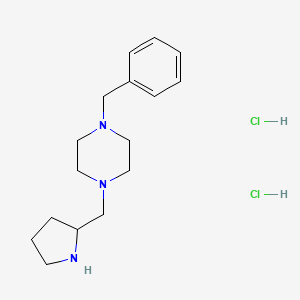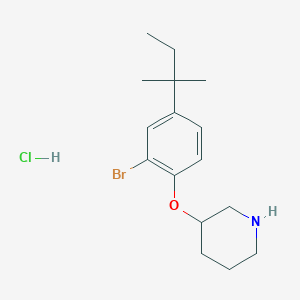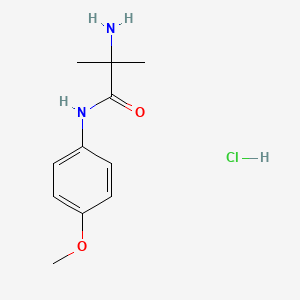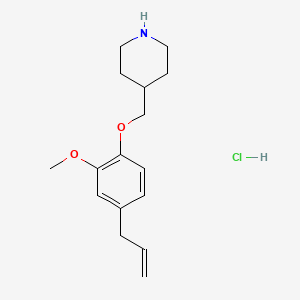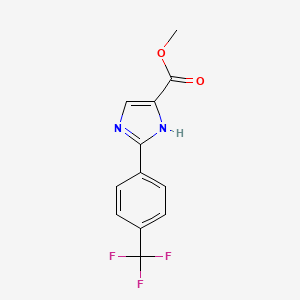
Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate
Overview
Description
“Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” is characterized by the presence of an imidazole ring, a trifluoromethyl group, and a carboxylate ester group . The InChI code for this compound is 1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17) .Scientific Research Applications
Organic Photovoltaics
- Scientific Field: Material Science and Engineering .
- Application Summary: This compound is used in the synthesis of new low band gap D–A structured conjugated polymers, PBDTTBI and PBDTBBT, which are used in organic photovoltaics .
- Methods of Application: The polymers are synthesized via a Stille coupling reaction .
- Results: The optical band gap estimated from the onset absorption edge is ∼1.88 eV and ∼1.1 eV, respectively for PBDTTBI and PBDTBBT. PBDTBBT exhibited a deeper HOMO energy level (−4.06 eV) with strong intramolecular charge transfer interactions. Bulk heterojunction solar cells fabricated with a configuration of ITO/PEDOT:PSS/ PBDTBBT :PC 71 BM/Al exhibited a best power conversion efficiency of 0.67%, with a short circuit current density of 4.9 mA cm −2, an open-circuit voltage of 0.54 V and a fill factor of 25% .
Therapeutic Potential
- Scientific Field: Medicinal Chemistry .
- Application Summary: Imidazole containing compounds, such as “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate”, have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Suzuki-Coupling Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not mentioned in the source .
Synthesis of Potential Antagonists
- Scientific Field: Medicinal Chemistry .
- Application Summary: This compound can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not mentioned in the source .
Synthesis of Low Band Gap Conjugated Polymers
- Scientific Field: Material Science and Engineering .
- Application Summary: This compound is used in the synthesis of new low band gap D–A structured conjugated polymers, PBDTTBI and PBDTBBT .
- Methods of Application: The polymers are synthesized via a Stille coupling reaction .
- Results: The optical band gap estimated from the onset absorption edge is ∼1.88 eV and ∼1.1 eV, respectively for PBDTTBI and PBDTBBT .
Antioxidant Potential
- Scientific Field: Medicinal Chemistry .
- Application Summary: Derivatives of 1, 3-diazole, such as “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate”, show antioxidant activity .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
Future Directions
The future directions for research on “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” and other imidazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in the development of new drugs could be further investigated .
properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILRDZALIUGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)
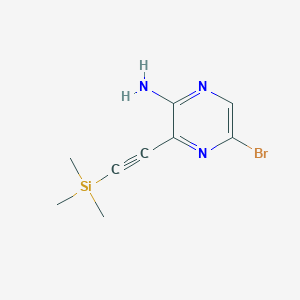
![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)
![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)
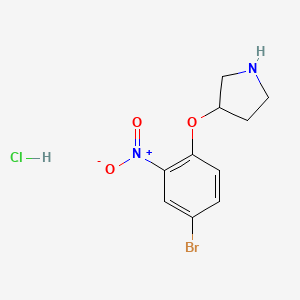
![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)
![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)
